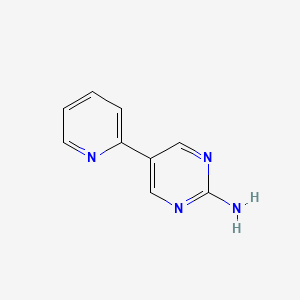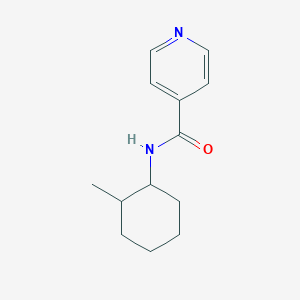![molecular formula C16H19N3O B7469794 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline, also known as DPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indoline derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline involves its interaction with various molecular targets, including ion channels and PDE enzymes. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been found to block the activity of TRP channels, which are involved in the regulation of calcium signaling and neuronal excitability. It has also been shown to inhibit the activity of PDE enzymes, which leads to an increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP. This, in turn, leads to the activation of various intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.
Biochemical and Physiological Effects
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been found to exhibit various biochemical and physiological effects. It has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and TRP channels, which are involved in the regulation of neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline in lab experiments is its ability to selectively modulate the activity of ion channels and PDE enzymes. This allows researchers to study the specific roles of these molecular targets in various physiological and pathological conditions. However, one of the limitations of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline. One area of research is the development of more selective and potent 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline analogs that can be used to study the specific roles of ion channels and PDE enzymes in various physiological and pathological conditions. Another area of research is the investigation of the neuroprotective effects of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline in human clinical trials. Additionally, the potential use of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with indoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and to modulate the activity of ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-11-13(2)19(17-12)10-8-16(20)18-9-7-14-5-3-4-6-15(14)18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVATXWRKQXEUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)
